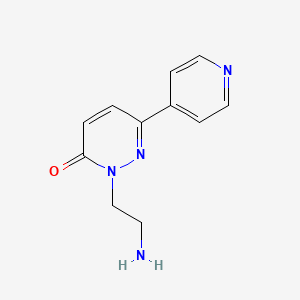
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one
Overview
Description
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Weight : 216.24 g/mol
- CAS Number : 1283108-23-5
- Chemical Structure : The compound features a pyridazine core substituted with a pyridine group and an aminoethyl side chain, which may influence its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyridazine derivatives can interact with tubulin, inhibiting microtubule assembly, which is crucial for cancer cell proliferation and survival. This mechanism leads to increased apoptosis in tumor cells, highlighting its potential as an anticancer agent .
- Microtubule Disruption : The compound's ability to bind to tubulin and disrupt microtubule dynamics is a key mechanism underlying its anticancer effects.
- Induction of Apoptosis : By interfering with the normal function of microtubules, the compound promotes apoptotic pathways in cancer cells, leading to reduced cell viability.
- Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound can effectively reduce the proliferation of various cancer cell lines .
Study 1: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with IC50 values lower than those observed for standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.5 |
| MCF7 (Breast) | 12.3 |
| A549 (Lung) | 18.7 |
Study 2: In Vivo Efficacy
In murine models, the administration of this compound resulted in significant tumor reduction compared to control groups. Mice treated with varying doses showed improved survival rates and reduced tumor sizes, suggesting promising therapeutic potential.
Pharmacological Applications
Beyond its anticancer properties, this compound may also have applications in treating other diseases characterized by abnormal cell proliferation or inflammation. Its structural similarity to other biologically active compounds suggests it could be explored for additional pharmacological effects.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUFMSHTGYERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















